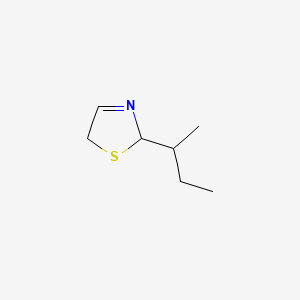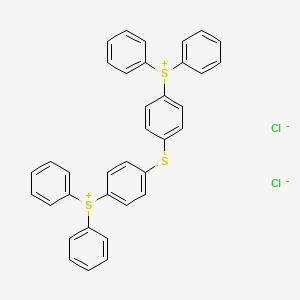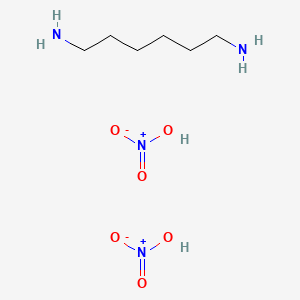
Hexamethylenediammonium dinitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethylenediammonium dinitrate is a chemical compound with the molecular formula C6H18N4O6. It is also known as hexane-1,6-diammonium dinitrate. This compound is characterized by its unique structure, which includes two ammonium groups attached to a hexamethylene chain, each paired with a nitrate ion. It is primarily used in various industrial and research applications due to its distinct chemical properties .
Méthodes De Préparation
Hexamethylenediammonium dinitrate can be synthesized through several methods. One common synthetic route involves the reaction of hexamethylenediamine with nitric acid. The reaction typically occurs in an aqueous solution, where hexamethylenediamine reacts with nitric acid to form this compound. The reaction conditions often include controlled temperatures and pH levels to ensure the complete conversion of reactants to the desired product .
In industrial production, the synthesis of this compound may involve more complex procedures to ensure high purity and yield. These methods often include additional purification steps such as recrystallization and filtration to remove any impurities .
Analyse Des Réactions Chimiques
Hexamethylenediammonium dinitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized under specific conditions to form different nitrogen oxides and other by-products.
Reduction: Reduction reactions involving this compound typically result in the formation of hexamethylenediamine and other reduced nitrogen species.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Hexamethylenediammonium dinitrate has a wide range of applications in scientific research:
Biology: In biological research, this compound is used in the study of nitrogen metabolism and the effects of nitrate compounds on biological systems.
Medicine: Although not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of hexamethylenediammonium dinitrate involves its interaction with various molecular targets and pathways. In catalytic processes, it acts as a precursor that undergoes in situ activation to form active catalytic species. For example, in hydrodesulfurization, this compound is converted to active nickel-molybdenum or nickel-tungsten sulfide catalysts, which then facilitate the removal of sulfur from organic compounds .
The molecular targets and pathways involved in these processes include the activation of sulfur-containing precursors and the promotion of catalytic activity through the formation of active metal-sulfide phases .
Comparaison Avec Des Composés Similaires
Hexamethylenediammonium dinitrate can be compared with other similar compounds such as ammonium thiomolybdate and ammonium thiotungstate. These compounds also serve as precursors for the synthesis of metal-sulfide catalysts but differ in their chemical structures and properties.
Ammonium Thiomolybdate (ATM): This compound is used as a precursor for molybdenum sulfide catalysts.
Ammonium Thiotungstate (ATT): Similar to ATM, ammonium thiotungstate is used for tungsten sulfide catalysts.
This compound is unique in its ability to promote nickel in the formation of active sulfide catalysts, making it particularly valuable in hydrodesulfurization processes .
Propriétés
Numéro CAS |
6143-53-9 |
|---|---|
Formule moléculaire |
C6H18N4O6 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
hexane-1,6-diamine;nitric acid |
InChI |
InChI=1S/C6H16N2.2HNO3/c7-5-3-1-2-4-6-8;2*2-1(3)4/h1-8H2;2*(H,2,3,4) |
Clé InChI |
BQWJJCWXFPJLBK-UHFFFAOYSA-N |
SMILES canonique |
C(CCCN)CCN.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


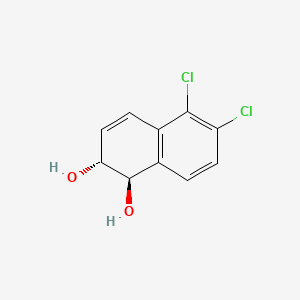



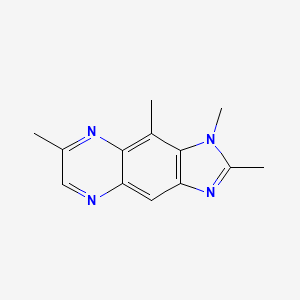

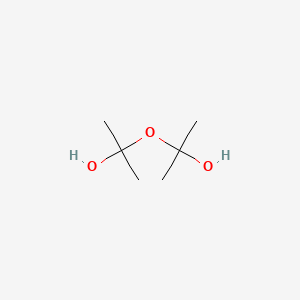
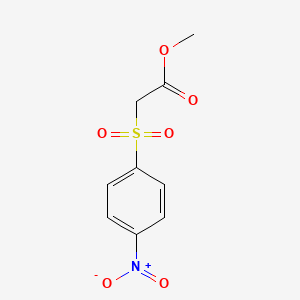



![4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine](/img/structure/B15176999.png)
